molecular formula C42H65NO17 B607490 Fmoc-aminooxy-PEG12-acid CAS No. 2055104-72-6

Fmoc-aminooxy-PEG12-acid

Cat. No.: B607490
CAS No.: 2055104-72-6
M. Wt: 855.97
InChI Key: MENGGIMQWBAOJW-UHFFFAOYSA-N
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Description

Fmoc-aminooxy-PEG12-acid: is a polyethylene glycol (PEG) derivative with an aminooxy group protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or DCC to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media .

Mechanism of Action

Target of Action

Fmoc-aminooxy-PEG12-acid is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of a series of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Biochemical Pathways

As a PROTAC linker, this compound plays a crucial role in the ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins . The exact biochemical pathways affected by this compound would depend on the specific PROTACs synthesized using this linker and their target proteins.

Pharmacokinetics

The hydrophilic peg spacer in the molecule is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound, as part of a PROTAC, is the degradation of the target protein . This can lead to various molecular and cellular effects, depending on the function of the degraded protein.

Action Environment

The action of this compound, like other PROTAC linkers, can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Fmoc group . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-aminooxy-PEG12-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The Fmoc group is typically introduced to protect the aminooxy group, which can later be deprotected under basic conditions to obtain the free amine for further conjugations .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the coupling of Fmoc-protected aminooxy groups to PEG chains, followed by purification and characterization to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Fmoc-aminooxy-PEG12-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for activating carboxylic acids to form amide bonds.

    DCC (N,N’-Dicyclohexylcarbodiimide): Another activator for carboxylic acids.

    HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): A coupling reagent for amide bond formation.

Major Products Formed: The primary product formed from these reactions is a stable amide bond between the carboxylic acid of this compound and the amine group of the reacting molecule .

Comparison with Similar Compounds

Uniqueness: Fmoc-aminooxy-PEG12-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications requiring enhanced solubility and stability in aqueous media .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65NO17/c44-41(45)9-10-47-11-12-48-13-14-49-15-16-50-17-18-51-19-20-52-21-22-53-23-24-54-25-26-55-27-28-56-29-30-57-31-32-58-33-34-60-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENGGIMQWBAOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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